Ferrous chloride

Catalog No.
S601776
CAS No.
7758-94-3
M.F
Cl2Fe
M. Wt
126.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrous chloride

CAS Number

7758-94-3

Product Name

Ferrous chloride

IUPAC Name

iron(2+);dichloride

Molecular Formula

Cl2Fe

Molecular Weight

126.75 g/mol

InChI

InChI=1S/2ClH.Fe/h2*1H;/q;;+2/p-2

InChI Key

NMCUIPGRVMDVDB-UHFFFAOYSA-L

SMILES

Cl[Fe]Cl

Solubility

FREELY SOL IN WATER, ALCOHOL ACETONE; SLIGHTLY SOL IN BENZENE; PRACTICALLY INSOL IN ETHER.
SOL IN 100 CC ALC: 64.4 G @ 10 °C, 105.7 G @ 100 °C.
Solubility in water, g/100ml at 20 °C: 62.5 (good)

Canonical SMILES

[Cl-].[Cl-].[Fe+2]

Reducing Agent:

Ferrous chloride acts as a strong reducing agent, readily donating an electron to other molecules. This property makes it valuable in various chemical reactions, including:

  • Synthesis of organic compounds: FeCl₂ is used in numerous organic syntheses, such as the Friedel-Crafts reaction for the preparation of aromatic ketones and the Clemmensen reduction for converting carbonyl groups to alkanes.
  • Dehalogenation: FeCl₂ can remove halogen atoms (like chlorine and bromine) from organic molecules, enabling the introduction of different functional groups.

Precursor for Iron-Based Materials:

FeCl₂ serves as a crucial starting material for the synthesis of various iron-based materials with diverse applications. Examples include:

  • Iron nanoparticles: FeCl₂ is used to prepare iron nanoparticles, which find applications in catalysis, biomedicine, and environmental remediation [].
  • Iron oxide thin films: Thin films of iron oxide like magnetite (Fe₃O₄) and hematite (Fe₂O₃) can be deposited using FeCl₂ as a precursor through techniques like chemical vapor deposition. These films have applications in magnetic recording, gas sensors, and solar cells.

Water Treatment:

Ferrous chloride plays a significant role in water treatment processes:

  • Flocculation: FeCl₂ is widely used as a coagulant in water treatment. It helps destabilize suspended particles and colloids, enabling their aggregation and removal through settling or filtration.
  • Hydrogen sulfide removal: FeCl₂ can effectively remove hydrogen sulfide (H₂S) gas from water by converting it to insoluble iron sulfide precipitates. This is crucial for controlling unpleasant odors and corrosion in water distribution systems.

Biomedical Research:

Ferrous chloride finds applications in specific areas of biomedical research:

  • Iron supplementation: FeCl₂ can be used as a source of iron in studies investigating iron deficiency and its associated pathologies.
  • Wound healing: Studies suggest that topical application of FeCl₂ might promote wound healing by stimulating cell proliferation and angiogenesis []. However, further research is needed to confirm its efficacy and safety in this context.

Ferrous chloride, with the chemical formula FeCl2\text{FeCl}_2, is an inorganic iron salt that appears as a pale green or yellowish crystalline solid. It is highly soluble in water, forming a greenish solution. This compound is primarily produced as a byproduct during the steel pickling process, which involves treating steel with hydrochloric acid to remove rust and scale. Ferrous chloride plays a crucial role in various industrial applications, particularly in water treatment processes where it acts as a coagulant and dewatering agent .

  • Reaction with Hydrochloric Acid:
    Fe+2HClFeCl2+H2\text{Fe}+2\text{HCl}\rightarrow \text{FeCl}_2+\text{H}_2
    This reaction demonstrates the reduction of iron to ferrous chloride while liberating hydrogen gas .
  • Formation from Iron(III) Chloride:
    Heating iron(III) chloride can yield ferrous chloride:
    2FeCl32FeCl2+Cl22\text{FeCl}_3\rightarrow 2\text{FeCl}_2+\text{Cl}_2
    This reaction indicates that ferrous chloride can be produced from its higher oxidation state counterpart under certain conditions .
  • Oxidation Reactions:
    Ferrous chloride can undergo oxidation in the presence of oxygen, converting to ferric chloride:
    4FeCl2+O2+4HCl4FeCl3+2H2O4\text{FeCl}_2+\text{O}_2+4\text{HCl}\rightarrow 4\text{FeCl}_3+2\text{H}_2\text{O}
    This demonstrates its reactivity and the potential for conversion between different iron chlorides .

Ferrous chloride can be synthesized using several methods:

  • Direct Reaction: The most common method involves the reaction of iron filings or scrap with hydrochloric acid.
  • Electrochemical Methods: Electrolysis of sodium chloride solutions containing iron salts can produce ferrous chloride.
  • Reduction of Ferric Chloride: As mentioned earlier, heating ferric chloride with reducing agents like chlorobenzene can yield ferrous chloride .

Ferrous chloride has a wide range of applications:

  • Water Treatment: It is primarily used as a coagulant in wastewater treatment and drinking water purification processes. It aids in the removal of suspended solids and helps control odors .
  • Textile Industry: Utilized in dyeing processes for fabrics.
  • Metallurgy: Acts as a reducing agent in various metallurgical processes.
  • Chemical Intermediate: Serves as a precursor for synthesizing other chemicals such as ferric chloride .

Studies on ferrous chloride interactions have revealed its potential effects when combined with other compounds:

  • With Oxygen: As noted, it can oxidize to ferric chloride under aerobic conditions.
  • With Organic Compounds: Ferrous chloride has shown reactivity with various organic substrates, influencing their chemical behavior in reactions.
  • Biological Interactions: Its role in biological systems highlights interactions with enzymes and proteins that require iron for activity .

Ferrous chloride shares similarities with other iron chlorides but also exhibits unique properties:

CompoundChemical FormulaOxidation StateKey Characteristics
Ferric ChlorideFeCl3\text{FeCl}_3+3Strong Lewis acid; used in etching and catalysis
Iron(II) SulfateFeSO4\text{FeSO}_4+2Commonly used in fertilizers; less soluble than ferrous chloride
Iron(III) OxideFe2O3\text{Fe}_2\text{O}_3+3Used as a pigment; insoluble in water
Iron(II) PhosphateFe3(PO4)2\text{Fe}_3(\text{PO}_4)_2+2Used in fertilizers; less reactive than ferrous chloride

Ferrous chloride is unique due to its solubility and effectiveness as a coagulant in water treatment applications, distinguishing it from other iron compounds that may not exhibit similar properties .

Physical Description

Ferrous chloride is a greenish white crystalline solid. It is soluble in water. It is noncombustible. It is used in sewage treatment, in dyeing of fabrics, and for many other uses.
Dry Powder; Liquid
White to white-green crystals; [NIOSH] Highly hygroscopic white solid (may have a green tint); Soluble in water; [Merck Index] Light green odorless solid; [CHRIS] Off-white odorless powder; [Alfa Aesar MSDS]
WHITE-TO-LIGHT-GREEN HYGROSCOPIC CRYSTALS.

Color/Form

WHITE RHOMBOHEDRAL CRYSTALS; MAY SOMETIMES HAVE A GREEN TINT.
HEXAGONAL CRYSTALS

Hydrogen Bond Acceptor Count

2

Exact Mass

125.872641 g/mol

Monoisotopic Mass

125.872641 g/mol

Boiling Point

1023 °C

Heavy Atom Count

3

Density

1.93 at 68 °F (USCG, 1999) - Denser than water; will sink
SP GR: 3.16 @ 25 °C/4 °C
Relative density (water = 1): 3.2

LogP

-0.15

Melting Point

[ACGIH] 674 °C
674 °C

UNII

S3Y25PHP1W

Related CAS

13478-10-9 (tetrahydrate)
15438-31-0 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Therapeutic Uses

Ferrous /salts/ are ... available ... for ... prevention and treatment of iron deficiency. /Iron preparations, oral/

Vapor Pressure

10 MM HG @ 700 °C

Pictograms

Irritant

Irritant

Other CAS

7758-94-3

Absorption Distribution and Excretion

ORAL ABSORPTION OF IRON IS VERY COMPLICATED & INTESTINAL MUCOSA IS PRINCIPAL SITE FOR LIMITING ABSORPTION ... IN THIS HOMEOSTATIC MECHANISM DIVALENT FORM IS ABSORBED INTO GI MUCOSA & CONVERTED TO TRIVALENT FORM & ATTACHED TO FERRITIN. ... /WHICH/ PASSES INTO BLOODSTREAM & IS THEN CONVERTED TO TRANSFERRIN WHERE THE IRON REMAINS IN THE TRIVALENT FORM OR IS TRANSPORTED TO THE LIVER OR SPLEEN FOR STORAGE AS FERRITIN OR HEMOSIDERIN. IRON HAS BEEN SHOWN TO CROSS PLACENTA & CONCENTRATE IN FETUS. ... WITH INCREASES IN IRON BEYOND PHYSIOLOGIC LIMITS, MOST IS EXCRETED IN FECES, BUT SMALL AMT MAY ACCUM. SOME IRON MAY BE EXCRETED VIA THE BILE. IN CASES OF OVERLOAD, IRON IS EXCRETED IN THE URINE, & THE PRESENCE OF HIGH URINARY IRON CONCN IS INDICATIVE OF EXCESSIVE IRON. /IRON SALTS/
The body store of iron is divided between iron-containing cmpd that are essential and those in which excess iron is held in storage. ... Hemoglobin dominates the essential fraction. ... The two predominant sites of iron storage are the reticuloendothelial system and the hepatocytes, although some storage also occurs in muscle ... . Internal exchange of iron is accomplished by the plasma protein transferrin. ... About 80% of the iron in plasma goes to the erythroid marrow to be packaged into new erythrocytes; these normally circulate for about 120 days before being catabolized by the reticuloendothelium. At that time a portion of the iron is immediately returned to the plasma bound to transferrin, while another portion is incorporated into the ferritin stores of the reticuloendothelial cell and is returned to the circulation more gradually. /Iron & iron salts/
The most remarkable feature of iron metabolism in man is the degree to which the body store is conserved. Only 10% of the total is lost per year from normal men, that is, about 1 mg per day ... . Two thirds of this iron is excreted from the GI tract as extravasated red cells, iron in bile, and iron in exfoliated mucosal cells. The other third is accounted for by small amounts of iron in desquamated skin and in the urine. ... The biochemical nature of the absorptive process is understood only in general terms ... . After acidification and partial digestion of food in the stomach, its content of iron is presented to the intestinal mucosa as either inorganic or heme iron. These fractions are taken up by the absorptive cells of the duodenum and upper small intestine, and the iron is either transported directly into the plasma or is stored as mucosal ferritin. ... Normal absorption is about 1 mg per day in the adult male and 1.4 mg per day in the adult female. /Iron & iron salts/
Substantial amounts of many metals are excreted in the sweat, including ... iron. ... The potential exists, depending on sweat rates and acclimatization, for substantial losses of these metals in sweat. /Iron salts/

Metabolism Metabolites

IN CELL FE++ ... CONVERTED TO FE+++ IN FERRITIN. NO IRON ABSORPTION AS FERRITIN OCCURS UNTIL CELL IS PHYSIOLOGICALLY "DEPLETED." FE, HOWEVER, IS WITHDRAWN FROM FERRITIN AS FE++ AS NEED ARISES. FE RELEASED DIRECTLY INTO BLOOD STREAM ... QUICKLY OXIDIZED BY DISSOLVED O2 TO FE+++ WHICH COMPLEXES WITH SPECIFIC FE-TRANSPORT B1-GLOBULIN ... . /IRON IONS/

Wikipedia

Iron(II) chloride

Drug Warnings

IRON CMPD ARE CONTRAINDICATED IN PATIENT WITH PRIMARY HEMOCHROMATOSIS. THEY SHOULD NOT BE USED TO TREAT HEMOLYTIC ANEMIAS UNLESS IRON-DEFICIENT STATE ALSO EXISTS, SINCE STORAGE OF IRON WITH POSSIBLE SECONDARY HEMOCHROMATOSIS CAN RESULT. IRON OVERLOAD IS PARTICULARLY LIKELY TO OCCUR IN PATIENT GIVEN EXCESSIVE AMT OF PARENTERAL IRON, IN THOSE TAKING BOTH ORAL & PARENTERAL PREPN, & IN PATIENT WITH HEMOGLOBINOPATHIES OR OTHER REFRACTORY ANEMIAS THAT MIGHT BE ERRONEOUSLY DIAGNOSED AS IRON DEFICIENCY ANEMIAS. IRON SHOULD NOT BE GIVEN TO PATIENT RECEIVING REPEATED BLOOD TRANSFUSIONS ... . PROLONGED ADMIN SHOULD BE AVOIDED EXCEPT IN PATIENT WITH CONTINUED BLEEDING, INCL UNCORRECTABLE MENORRHAGIA, COPIOUS MENSTRUAL PERIODS, OR REPEATED PREGNANCIES. /IRON CMPD/
... Studies on ... subjects have established that physical intolerance does occur. With a dose of 200 mg of iron per day divided into three equal portions, symptoms occurred in approximately 25% of individuals, compared to an incidence of 13% among those receiving placebos; this increased to 42% when the dosage of iron was doubled. Nausea and upper abdominal pain were increasingly common manifestations at high dosage. Constipation and diarrhea ... were not more prevalent at higher dosage, nor was heartburn. /Iron & iron salts/
... LARGE AMT MAY INTERFERE WITH SOME TESTS USED FOR DETECTION OF OCCULT BLOOD IN STOOL; GUAIAC TEST OCCASIONALLY YIELDS FALSE-POSITIVE TESTS FOR BLOOD ... . /IRON SALTS/
Malabsorption syndromes (eg, tropical sprue, celiac disease, partial gastrectomy) and apparent intolerance to iron usually do not constitute valid indications for parenteral iron therapy. Marked malabsorption of iron is rare. Following gastric resection, rapid transit past the duodenum may reduce absorption. However, even in these patients, absorption usually is adequate to produce a therapeutic response, particularly if a liquid preparation is used. Intolerance probably is dose related and may be corrected by decreasing the size of each dose. /Iron/

Use Classification

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

Action of hydrochloric acid on an excess of iron, with subsequent crystallization.

General Manufacturing Information

Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Other (requires additional information)
Utilities
Paper Manufacturing
All Other Chemical Product and Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
Iron chloride (FeCl2): ACTIVE
SUGAR, GLYCERIN, & MANY ORG HYDROXY ACIDS HINDER PPT. IN NEUTRAL SOLN, SOL CARBONATES, PHOSPHATES, & OXALATES PRODUCE PPT. /FERROUS SALTS/

Analytic Laboratory Methods

Method 407C: Potentiometric method. The method is suitable for colored or turbid samples in which color indicated end points might be difficult to observe. Chloride is determined by potentiometric titration with silver nitrate solution with a glass and silver-silver chloride electrode system. In the absence of interfering substances, the precision and accuracy are estimated to be about 0.12 mg for 5 mg chloride, or 2.5% of the amount present. When pretreatment is required to remove interfering substances, the precision and accuracy are reduced to about 0.25 mg for 5 mg chloride, or 5% of the amount present. /Chloride/
Method 407A: Argentometric Method. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Substances in amounts normally found in potable water will not interfere. ... Sulfide, thiosulfate, and sulfite ions interfere but can be removed by treatment with hydrogen peroxide. Orthophosphate in excess of 25 mg/l interferes by precipitating as silver phosphate. Iron in excess of 10 mg/l interferes by masking the end point. A synthetic sample containing 241 mg chloride ion/l, ... was analyzed in 41 laboratories, with a relative standard deviation of 4.2% and a relative error of 1.7%. /Chloride/
EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Total Chloride/
EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/
For more Analytic Laboratory Methods (Complete) data for FERROUS CHLORIDE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

/SERUM IRON/ ... DETERMINED BY ATOMIC ABSORPTION SPECTROPHOTOMETRY ... . /IRON/
Urine samples containing iron and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 259.9 nm. Sample preparation includes addition of a polydithiocarbamate resin, filtration, ashing, and dissolution with concentrated nitric/concentrated perchloric acid (4:1 v/v). This method has a detection limit of 0.1 ug/sample over a range of 0.25 to 200 ug/sample with a recovery of 100%. /Iron/
Blood and tissue samples containing iron and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 259.9 nm. A digestion step with concentrated nitric/concentrated perchloric/concentrated sulfuric acids (3:1:1 v/v/v) is required. This method has an instrumental detection limit of 1 ug/100 g blood and 0.2 ug/g tissue samples, over a 10 to 10,000 ug/100 g blood and 2 to 2000 ug/g tissue. The average recovery has not been determined. /Iron/

Storage Conditions

IN GENERAL, MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Interactions

Rats were treated ip with ferrous chloride expired ethane which incr with increasing doses of iron. The same amt of ethane was expired by animals exposed to 20% or 100% oxygen. The mobilization by ferrous chloride of stored ethane from the body was excluded. Propane expiration was also stimulated by ferrous treatment, whereas n-pentane expiration could not be detected. The treatment of rats with ferrous chloride 30 min after giving carbon tetrachloride resulted in a 2-5-fold incr in ethane, propane, and n-pentane expiration, the total amounts depending on the oxygen concentration in the respired air. This incr was due, to a minor extent, to ferrous chloride initiated alkane formation. Thus, in vivo iron(2+), besides its ability to initiate lipid peroxidation, influences the carbon tetrachloride induced lipid peroxidation process.
The effect of di- and trivalent iron on the intestinal absorption of aluminum (Al) was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/l Al as aluminum chloride hexahydrate (AlCl3.6H2O), with or without 5 mmol/l ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate (FeCl3.6H2O) for 60 min. The disappearance of Al or Fe from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with Al and/or Fe there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. It was shown that Fe(II) enhanced the uptake of Al from about 30 min of perfusion onward, with all concentrations of Al perfusion media tested. /Ferrous chloride tetrahydrate/
The addition of iron as ferrous chloride or ferric chloride at 10 ppm (approximately 50% of endogenous concentrations) doubles the mutagenic activity of beef extracts. Iron, which can be released by denaturation of heme protein, therefore, can modulate the formation of mutagens in beef during cooking.

Stability Shelf Life

FORMS FERRIC CHLORIDE (FECL3) & FERRIC OXIDE (FE2O3) ON HEATING IN AIR.

Dates

Modify: 2023-08-15

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